1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-
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Description
1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- is a useful research compound. Its molecular formula is C14H20BClO4S and its molecular weight is 330.63. The purity is usually 95%.
BenchChem offers high-quality 1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that boron-containing compounds like this one are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boron compound undergoes a transmetalation process with a palladium catalyst . The boron compound donates its nucleophilic organic group to the palladium, forming a new carbon-metal bond . This is followed by reductive elimination, which forms the desired carbon-carbon bond .
Biochemical Pathways
Suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various biologically active compounds, including pharmaceuticals . Therefore, the ultimate effects on biochemical pathways would depend on the specific compounds synthesized using this boron reagent.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can result in the synthesis of a wide variety of complex organic compounds, including biologically active molecules.
Properties
IUPAC Name |
2-[2-chloro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(8-12(11)16)9-21(5,17)18/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLTNPWAZTIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CS(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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